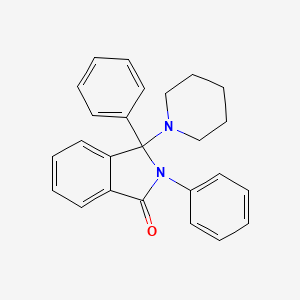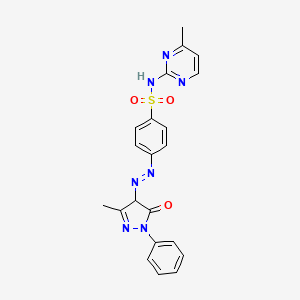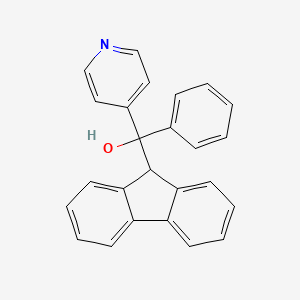
alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluorenyl, phenyl, and pyridine groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol typically involves the reaction of 9-fluorenylmethanol with phenylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperatures.
Major Products
Oxidation: Formation of fluorenone and phenylpyridine carboxylic acid.
Reduction: Formation of fluorenylmethanol and phenylpyridine amine.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. For example, its fluorescent properties can be used to track cellular processes in real-time .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethanol: A simpler compound with similar structural features but lacking the phenyl and pyridine groups.
Phenylpyridine: Contains the phenyl and pyridine groups but lacks the fluorenyl moiety.
Fluorenone: An oxidized form of fluorenyl compounds with different chemical properties.
Uniqueness
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is unique due to its combination of fluorenyl, phenyl, and pyridine groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
56501-91-8 |
|---|---|
Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9H-fluoren-9-yl-phenyl-pyridin-4-ylmethanol |
InChI |
InChI=1S/C25H19NO/c27-25(18-8-2-1-3-9-18,19-14-16-26-17-15-19)24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-17,24,27H |
InChI Key |
HQHWFPDRVOHYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=NC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


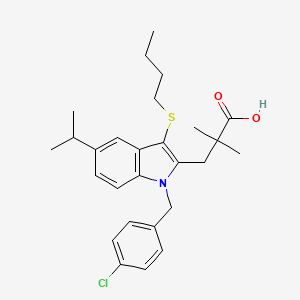
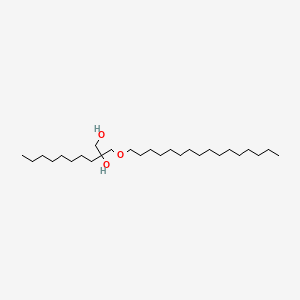
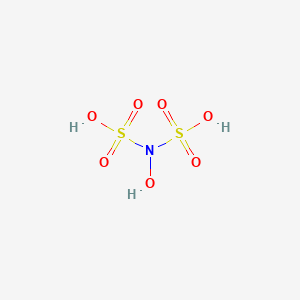
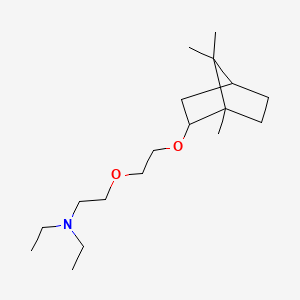
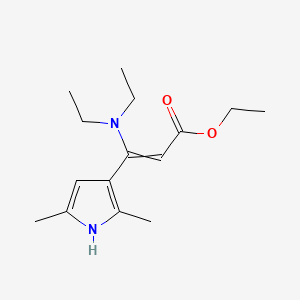
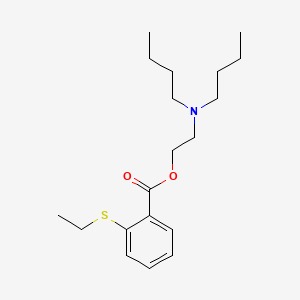
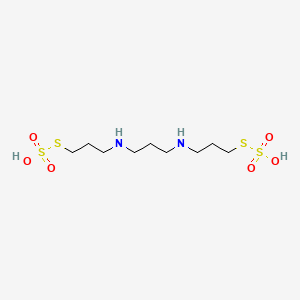
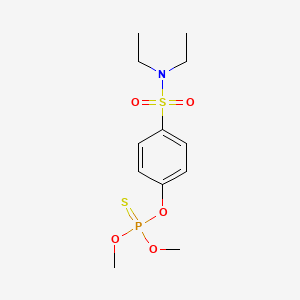

![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
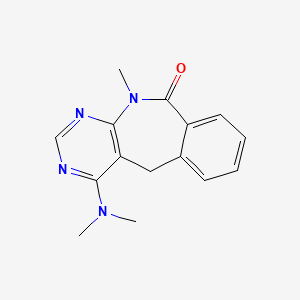
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
